5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine
Overview
Description
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine is a complex organic compound with a unique tricyclic structure. It is characterized by the presence of sulfur and nitrogen atoms within its ring system, which contributes to its distinctive chemical properties. This compound has a molecular weight of 208.31 g/mol and a melting point of 145-146°C .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been discussed against the target dpre1 in the context of anti-tubercular activity .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
Preparation Methods
The synthesis of 5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine involves multiple steps, typically starting with the formation of the core tricyclic structure. The synthetic route often includes cyclization reactions, where precursor molecules undergo ring closure to form the desired tricyclic system. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, automated control systems for precise reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds to 5,10-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1(9),2(6),3,11-tetraen-4-amine include other tricyclic structures with sulfur and nitrogen atoms. Examples include:
3,10-dithia-5,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,4,6,8,11-pentaen-4-amine: This compound has a similar tricyclic structure but with additional nitrogen atoms.
4,5-dihydrothieno[3,2-e][1,3]benzothiazol-2-ylamine: This compound shares the thieno and benzothiazole rings but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms within the tricyclic framework, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4,5-dihydrothieno[3,2-e][1,3]benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c10-9-11-8-5-3-4-12-6(5)1-2-7(8)13-9/h3-4H,1-2H2,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUDYDLEOMQXLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C1SC=C3)N=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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